

# Technical Support Center: Optimizing Iodine Concentration in CT Angiography

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Iodine*

Cat. No.: *B079347*

[Get Quote](#)

Welcome to the technical support center for optimizing **iodine** concentration in Computed Tomography Angiography (CTA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for achieving optimal imaging results in preclinical and clinical research. As Senior Application Scientists, we have compiled this guide based on extensive field experience and a thorough review of current scientific literature to ensure the highest level of technical accuracy and practical utility.

## I. Troubleshooting Guides

This section addresses specific issues you may encounter during your CTA experiments, providing causal explanations and step-by-step solutions.

### Issue 1: Suboptimal or Inadequate Vessel Opacification

Question: My target vessels are poorly opacified, leading to a non-diagnostic scan. What are the potential causes and how can I rectify this?

Answer:

Inadequate vessel opacification is a common challenge in CTA and can stem from several factors, broadly categorized as injection-related, patient-related, or scanner-related.[\[1\]](#)[\[2\]](#)

Causality: The fundamental principle of CTA is to achieve a high concentration of iodinated contrast medium within the arterial system during image acquisition.[\[3\]](#) Failure to do so results in low attenuation (measured in Hounsfield Units, HU) of the vessels, making them difficult to

distinguish from surrounding tissues. The degree of enhancement is directly proportional to the local concentration of **iodine**.<sup>[4]</sup>

Troubleshooting Protocol:

- Verify Injection Parameters:
  - **Iodine** Delivery Rate (IDR): This is the most critical factor influencing arterial enhancement.<sup>[5][6]</sup> It is calculated as: IDR (g I/s) = **Iodine** Concentration (g I/mL) x Injection Rate (mL/s) A low IDR will result in poor opacification. For many applications, an IDR of 1.5 to 2.0 g I/s is recommended to ensure optimal vascular enhancement.<sup>[6]</sup>
  - Injection Rate: A flow rate of >4 mL/s is often preferred for sufficient arterial contrast enhancement in coronary CTA.<sup>[7]</sup> However, this must be balanced with the patient's venous access capabilities.
  - Contrast Volume: The total volume of contrast medium should be adapted to the scan time and the patient's physique.<sup>[7]</sup> Insufficient volume can lead to the contrast bolus passing before the scan is complete.
- Assess Patient-Specific Factors:
  - Cardiac Output: Patients with high cardiac output may require a faster injection rate or a higher concentration of contrast to achieve adequate opacification. Conversely, low cardiac output can lead to delayed peak enhancement.<sup>[2]</sup>
  - Body Weight and Composition: Larger patients generally require a higher total **iodine** dose.<sup>[8]</sup> Some studies suggest that basing the contrast dose on lean body weight rather than total body weight can optimize enhancement and reduce variability.<sup>[9][10]</sup>
- Optimize Scan Timing:
  - Bolus Tracking: Ensure the region of interest (ROI) for bolus tracking is correctly placed on the target vessel.<sup>[1]</sup> Incorrect placement is a common cause of non-diagnostic scans.
  - Test Bolus: Consider using a test bolus to determine the precise time to peak enhancement for the individual subject.

- Consider Contrast Medium Properties:

- **Iodine** Concentration: While a higher concentration can contribute to a higher IDR, studies have shown that at a constant IDR, intravascular attenuation is independent of the **iodine** concentration.[11][12] However, higher concentration contrast media are more viscous, which can affect injection pressure.[11]
- Viscosity: Highly viscous contrast agents may require higher injection pressures, which can be a limiting factor with small-gauge intravenous catheters.

## Issue 2: Streak Artifacts Obscuring Anatomy

Question: I am observing significant streak artifacts, particularly from the superior vena cava, which are obscuring the adjacent vessels and anatomy. How can I mitigate this?

Answer:

Streak artifacts are a common issue in CTA, especially when using high-concentration contrast media.[13]

Causality: These artifacts arise from the high density of the concentrated contrast medium in the central veins, which causes beam hardening—an effect where the x-ray beam becomes "harder" (higher average energy) as it passes through the dense material. This leads to dark streaks that can obscure surrounding structures.

Troubleshooting Protocol:

- Saline Chaser: Always use a saline flush immediately following the contrast injection at the same rate.[7] This helps to push the contrast bolus through the venous system and reduces the concentration of contrast in the superior vena cava during scanning. A 30 mL saline flush is often appropriate.[7]
- Dilute Contrast Medium: For applications where streak artifacts are a significant issue, consider using a lower **iodine** concentration. Dual-energy CT (DECT) is particularly effective in these scenarios, as it allows for the use of lower **iodine** concentrations while maintaining diagnostic image quality.[13][14]

- Optimize Injection Site: If possible, inject into the right arm. This can help to reduce artifacts in the left brachiocephalic vein.
- Advanced Imaging Techniques:
  - Dual-Energy CT (DECT): DECT allows for the creation of virtual monochromatic images at higher energy levels (e.g., 100 keV), which can significantly reduce beam-hardening artifacts.[13]
  - Iterative Reconstruction Algorithms: Modern iterative reconstruction techniques can help to reduce image noise and artifacts compared to traditional filtered back projection.

## II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and practices of optimizing **iodine** concentration in CTA.

**Q1:** What is the optimal **iodine** concentration for CTA?

**A1:** There is no single "optimal" **iodine** concentration for all CTA applications. The choice depends on a balance of factors including the specific clinical or research question, the CT scanner technology available, patient characteristics, and safety considerations.[3][15]

- High-Concentration ( $\geq 350$  mg I/mL): Traditionally used to achieve a high IDR, which is crucial for rapid arterial opacification, especially in coronary and peripheral CTA.[5][6]
- Low-Concentration ( $\leq 300$  mg I/mL): Increasingly utilized, particularly in conjunction with low tube voltage (kVp) scanning and DECT.[16][17] This approach can reduce the risk of contrast-induced nephropathy (CIN) and decrease the viscosity of the contrast medium.[5]

The key takeaway is that the **Iodine** Delivery Rate (IDR) is a more important determinant of peak arterial enhancement than the **iodine** concentration alone.[5][12] By adjusting the injection rate, equivalent or even superior enhancement can be achieved with lower concentration contrast media.[18][19]

**Q2:** How does low tube voltage (kVp) scanning affect the required **iodine** concentration?

A2: Lowering the tube voltage (e.g., from 120 kVp to 80 or 100 kVp) increases the attenuation of **iodine** because the mean photon energy of the x-ray beam is closer to the k-edge of **iodine** (33.2 keV).[18] This "low-kVp effect" allows for a significant reduction in the required **iodine** dose while maintaining or even improving vessel enhancement.[18][20] For instance, reducing the tube voltage from 120 to 80 kVp can increase **iodine** contrast by approximately 70%, potentially allowing for a 40% reduction in the **iodine** dose.[18]

Q3: What is the role of Dual-Energy CT (DECT) in optimizing **iodine** concentration?

A3: DECT acquires data at two different energy levels, allowing for the differentiation of materials based on their energy-dependent attenuation. This has several advantages for optimizing **iodine** use:

- Virtual Monochromatic Imaging (VMI): VMI allows for the reconstruction of images at the optimal energy level for **iodine** visualization (typically 40-70 keV), which significantly enhances the **iodine** signal.[18] This enables a substantial reduction in the required **iodine** dose—in some cases by 40-60%—without compromising image quality.[5][16]
- **Iodine** Maps: DECT can generate "**iodine** maps" that quantify the distribution of **iodine**, which can be valuable for perfusion imaging and plaque characterization.
- Artifact Reduction: As mentioned in the troubleshooting section, VMI at higher energy levels can reduce beam-hardening artifacts from concentrated contrast.[13]

Q4: How should I adjust the **iodine** dose for patient body weight?

A4: Patient body weight is a critical factor in determining the appropriate **iodine** dose. A common approach is to use a weight-based dosing regimen, often expressed in mg of **iodine** per kg of body weight (mg I/kg).

- For aortic CTA, protocols using 200 mg I/kg have been shown to be feasible with low kVp techniques.[17]
- For coronary CTA, a contrast volume of 245–370 mgI/kg is often recommended.[7]
- Some research suggests that tailoring the contrast dose to a patient's lean body weight (LBW) rather than total body weight (TBW) can provide more consistent vessel

enhancement, especially in overweight and obese patients, and may reduce the overall contrast volume administered.[9][10] This is because adipose tissue is less vascularized and does not take up a significant amount of contrast.

Q5: What are the primary risks associated with iodinated contrast media, and how does concentration play a role?

A5: The two main concerns are Contrast-Induced Nephropathy (CIN) and allergic-like reactions.

- Contrast-Induced Nephropathy (CIN): This is an acute kidney injury occurring after the administration of iodinated contrast media.[21] The risk is highest in patients with pre-existing renal insufficiency.[22] While the exact mechanism is not fully understood, it is thought to involve renal vasoconstriction and direct cytotoxic effects on the renal tubules.[23] The use of lower total **iodine** doses, which can be achieved with lower concentration contrast media in conjunction with advanced imaging techniques, is a key strategy for mitigating this risk.[14] Iso-osmolar and low-osmolar contrast media are generally preferred to reduce the risk of CIN.[24]
- Allergic-like Reactions: These are uncommon with modern non-ionic contrast agents.[25] The concentration of the contrast medium is not directly linked to the risk of these reactions. A thorough patient screening for prior reactions is essential.[25]

### III. Experimental Protocols & Data

#### Protocol 1: Determining Optimal Iodine Delivery Rate (IDR)

This protocol outlines a method for establishing the optimal IDR for a specific CTA application in a research setting.

- Subject Grouping: Divide subjects into cohorts, with each cohort receiving a different IDR (e.g., 1.2, 1.5, 1.8, 2.1 g I/s).
- Contrast Administration: For each cohort, maintain the target IDR by adjusting the injection rate based on the chosen **iodine** concentration.

- Image Acquisition: Perform the CTA scan using a standardized protocol for all subjects.
- Image Analysis:
  - Place ROIs in the target vessels (e.g., aorta, coronary arteries).
  - Measure the mean attenuation (in HU) within each ROI.
  - Calculate the Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR).
- Data Evaluation: Plot the mean attenuation, SNR, and CNR against the IDR to determine the IDR at which a plateau in image quality is reached. This represents the optimal IDR for that specific application.

## Data Presentation: Iodine Concentration and Injection Parameters

The following table summarizes typical **iodine** concentrations and corresponding injection parameters for various CTA applications. Note that these are starting points and should be optimized based on the specific scanner and research objectives.

| CTA Application | Iodine Concentration (mg I/mL) | Typical Injection Rate (mL/s) | Typical IDR (g I/s) |
|-----------------|--------------------------------|-------------------------------|---------------------|
| Coronary CTA    | 350 - 400                      | 4 - 6                         | 1.4 - 2.4           |
| Aortic CTA      | 300 - 370                      | 3 - 5                         | 0.9 - 1.85          |
| Pulmonary CTA   | 300 - 350                      | 4 - 5                         | 1.2 - 1.75          |
| Peripheral CTA  | 300 - 350                      | 3 - 4                         | 0.9 - 1.4           |

## IV. Visualizations

### Diagram 1: Factors Influencing Arterial Enhancement in CTA



[Click to download full resolution via product page](#)

Caption: Key factors determining optimal arterial enhancement in CTA.

## Diagram 2: Troubleshooting Workflow for Suboptimal Opacification

Caption: A logical workflow for troubleshooting poor vessel opacification.

## V. References

- Faggioni, L., Neri, E., Sbragia, P., & Bartolozzi, C. (2012). **Iodine** Concentration and Optimization in Computed Tomography Angiography: Current Issues. *Journal of Computer Assisted Tomography*, 36(6), 625-631. [\[Link\]](#)

- van Hamersveld, R. W., Eijsvoogel, N. G., Mihl, C., de Jong, P. A., Leiner, T., & Willemink, M. J. (2018). Contrast Agent Concentration Optimization in CTA Using Low Tube Voltage and Dual-Energy CT in Multiple Vendors: A Phantom Study. *Investigative Radiology*, 53(3), 137-145. [\[Link\]](#)
- Faggioni, L., Neri, E., Sbragia, P., & Bartolozzi, C. (2012). **Iodine** Concentration and Optimization in Computed Tomography Angiography: Current Issues. Semantic Scholar. [\[Link\]](#)
- Singh, S., Kalra, M. K., Ali, Khawaja F., & Gilman, M. D. (2015). Reduced **iodine** load with CT coronary angiography using dual-energy imaging. *Journal of Cardiovascular Computed Tomography*, 9(4), 296-302. [\[Link\]](#)
- Islam, M. A., Rengier, F., Schönberg, S. O., & Henzler, T. (2020). Impact of **iodine** concentration and scan parameters on image quality, contrast enhancement and radiation dose in thoracic CT. *The British Journal of Radiology*, 93(1113), 20200257. [\[Link\]](#)
- Fink, N., O'Neill, S. B., Yang, Y., et al. (2020). Comparison of four contrast medium delivery protocols in low-**iodine** and low-radiation dose CT angiography of the aorta. *Clinical Radiology*, 75(10), 797.e9-797.e19. [\[Link\]](#)
- Halpern, E. J., Carrasquillo, J. A., & Levin, D. C. (2013). Spectral Optimization of Chest CT Angiography with Reduced **Iodine** Load: Experience in 80 Patients Evaluated with Dual-Source, Dual-Energy CT. *Radiology*, 267(1), 285-293. [\[Link\]](#)
- Scan.com. (2023). A Guide To **Iodine** Contrast Media for CT Scans: When They're Needed and What To Expect. [\[Link\]](#)
- Choi, Y., Kim, M. J., & Lee, J. M. (2022). Contrast medium dose optimization in the era of multi-energy CT. *Korean Journal of Radiology*, 23(1), 4-19. [\[Link\]](#)
- OUCI. (n.d.). Improved enhancement in CT angiography with reduced contrast media **iodine** concentrations at constant **iodine** dose. [\[Link\]](#)
- Radiopaedia. (n.d.). Iodinated contrast media. [\[Link\]](#)

- Kloeckner, R., & D'Angelo, T. (2015). Low radiation dose in computed tomography: the role of **iodine**. *Insights into Imaging*, 6(6), 625-634. [[Link](#)]
- Fuchs, A., Kivelitz, D., & Tan, S. K. (2019). Impact of **iodine** concentration and **iodine** delivery rate on contrast enhancement in coronary CT angiography: a randomized multicenter trial (CT-CON). *European Radiology*, 29(10), 5649-5658. [[Link](#)]
- ResearchGate. (n.d.). Six different contrast injection protocols. [[Link](#)]
- Touch Cardiovascular. (2009). Contrast-induced Nephropathy—Choice of Contrast Agents to Reduce Renal Risk. [[Link](#)]
- Chaturvedi, A. (2016). Contrast opacification on thoracic CT angiography: challenges and solutions. *Insights into Imaging*, 7(6), 839-849. [[Link](#)]
- Effective Health Care Program. (2015). Contrast-Induced Nephropathy: Comparative Effects of Different Contrast Media Executive Summary. [[Link](#)]
- Funama, Y. (2020). Basic Concepts of Contrast Injection Protocols for Coronary Computed Tomography Angiography. *Journal of the Society of Cardiovascular Computed Tomography*, 14(1), 10-16. [[Link](#)]
- European Society of Radiology. (2021). Guideline Safe Use of Contrast Media Part 3. [[Link](#)]
- Lee, Y., et al. (2022). The Image Quality and Diagnostic Performance of CT with Low-Concentration **iodine** Contrast (240 mg **iodine**/mL) for the Abdominal Organs. *Medicina*, 58(3), 441. [[Link](#)]
- ResearchGate. (2018). (PDF) Improved enhancement in CT angiography with reduced contrast media **iodine** concentrations at constant **iodine** dose. [[Link](#)]
- Al-Mallah, M. H., & Aljizeeri, A. (2023). Trading off **iodine** and Radiation Dose in Coronary Computed Tomography. *Tomography*, 9(4), 1461-1476. [[Link](#)]
- Chaturvedi, A. (2016). Contrast opacification on thoracic CT angiography: challenges and solutions. *Insights into Imaging*, 7(6), 839-849. [[Link](#)]

- Kalisz, K., & Rajiah, P. (2017). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. *The Ochsner Journal*, 17(1), 58-67. [\[Link\]](#)
- Li, X., et al. (2023). A comparison of the use of contrast media with different **iodine** concentrations for enhanced computed tomography. *Frontiers in Pharmacology*, 14, 1126785. [\[Link\]](#)
- Fink, N., et al. (2022). Prospective Study of Low-Radiation and Low-**Iodine** Dose Aortic CT Angiography in Obese and Non-Obese Patients. *Journal of Clinical Medicine*, 11(6), 1541. [\[Link\]](#)
- Health Imaging. (2023). ACR Updates Guidelines on Managing Contrast Media Reaction. [\[Link\]](#)
- U.S. Food & Drug Administration. (2022). Iodinated Contrast Media (ICM). [\[Link\]](#)
- Wikipedia. (n.d.). Iodinated contrast. [\[Link\]](#)
- ResearchGate. (n.d.). Dual-source CT coronary angiography involving injection protocol with **iodine** load tailored to patient body weight and body mass index: Estimation of optimal contrast material dose. [\[Link\]](#)
- ResearchGate. (n.d.). Radiation dose evaluation of the low-dose CTA protocol. [\[Link\]](#)
- Bae, K. T., et al. (2014). Patient Body Weight-Tailored Contrast Medium Injection Protocol for the Craniocervical Vessels: A Prospective Computed Tomography Study. *PLoS ONE*, 9(2), e88282. [\[Link\]](#)
- Radiopaedia. (n.d.). Maximum allowable contrast dose in adults - calculator of MACD. [\[Link\]](#)
- Hong Kong College of Radiologists. (2020). Protocols on the Safe Use of Contrast Media in Radiology Departments. [\[Link\]](#)
- Medscape. (2024). Contrast-Induced Nephropathy: Practice Essentials, Background, Pathophysiology. [\[Link\]](#)

- The Royal College of Radiologists. (2023). Radiology Guidelines for the Use Of Iodinated Contrast Media in Adults. [\[Link\]](#)
- AuntMinnie.com. (2009). Measuring lean body weight can optimize CT contrast dose. [\[Link\]](#)
- Singh, J., et al. (2015). Contrast Induced Nephropathy with Intravenous Iodinated Contrast Media in Routine Diagnostic Imaging: An Initial Experience in a Tertiary Care Hospital. *Journal of Clinical and Diagnostic Research*, 9(12), TC01–TC05. [\[Link\]](#)
- Dr.Oracle. (2025). What is the meaning of inadequate opacification of pulmonary arteries?. [\[Link\]](#)
- Al-Mallah, M. H., et al. (2021). Does Contrast Dose Based in Lean body Weight Allow Lesser Volumes on High BMI Patients for CT Angiography?. *Tomography*, 7(3), 323-332. [\[Link\]](#)
- Fuchs, A., et al. (2019). Impact of **iodine** concentration and **iodine** delivery rate on contrast enhancement in coronary CT angiography: a randomized multicenter trial (CT-CON). *European Radiology*, 29(10), 5649-5658. [\[Link\]](#)
- American Journal of Neuroradiology. (2017). Beware of Multiphase CTA Interpretation. [\[Link\]](#)
- Ferencik, M., & Hoffmann, U. (2014). Patterns of Opacification in Coronary CT Angiography: Contrast Differences and Gradients. *Current Cardiovascular Imaging Reports*, 7(10), 9749. [\[Link\]](#)
- WebMD. (2023). **Iodine**: Uses and Risks. [\[Link\]](#)
- American Thyroid Association. (2013). ATA Statement on the Potential Risks of Excess **Iodine** Ingestion and Exposure. [\[Link\]](#)
- Thomsen, H. S. (2004). Effect of iodinated contrast media on thyroid function in adults. *European Radiology*, 14(5), 902-907. [\[Link\]](#)
- National Institutes of Health. (2015). The dangers of **iodine**-based contrasts in an elderly patient with thyroid disease. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. Contrast opacification on thoracic CT angiography: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine Concentration and Optimization in Computed Tomography Angiography: Current Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of iodine concentration and scan parameters on image quality, contrast enhancement and radiation dose in thoracic CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trading off Iodine and Radiation Dose in Coronary Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Concepts of Contrast Injection Protocols for Coronary Computed Tomography Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospective Study of Low-Radiation and Low-Iodine Dose Aortic CT Angiography in Obese and Non-Obese Patients: Image Quality and Impact of Patient Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. auntminnie.com [auntminnie.com]
- 10. Does Contrast Dose Based in Lean body Weight Allow Lesser Volumes on High BMI Patients for CT Angiography? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of iodine concentration and iodine delivery rate on contrast enhancement in coronary CT angiography: a randomized multicenter trial (CT-CON) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsna.org [pubs.rsna.org]
- 14. Reduced iodine load with CT coronary angiography using dual-energy imaging: A prospective randomized trial compared with standard coronary CT angiography - PMC

[pmc.ncbi.nlm.nih.gov]

- 15. Iodine Concentration and Optimization in Computed Tomography Angiography: Current Issues | Semantic Scholar [semanticscholar.org]
- 16. Contrast agent concentration optimization in CTA using low tube voltage and dual-energy CT in multiple vendors: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of four contrast medium delivery protocols in low-iodine and low-radiation dose CT angiography of the aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Contrast medium dose optimization in the era of multi-energy CT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Low radiation dose in computed tomography: the role of iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. Background Information on Adverse Effects of Iodinated Contrast | UCSF Radiology [radiology.ucsf.edu]
- 23. effectivehealthcare.ahrq.gov [effectivehealthcare.ahrq.gov]
- 24. assets.radcliffecardiology.com [assets.radcliffecardiology.com]
- 25. Intravenous CT & X-ray Contrast Guidelines - UCSF Radiology [radiology.ucsf.edu]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Iodine Concentration in CT Angiography]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079347#optimizing-iodine-concentration-in-ct-angiography-for-better-imaging]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)